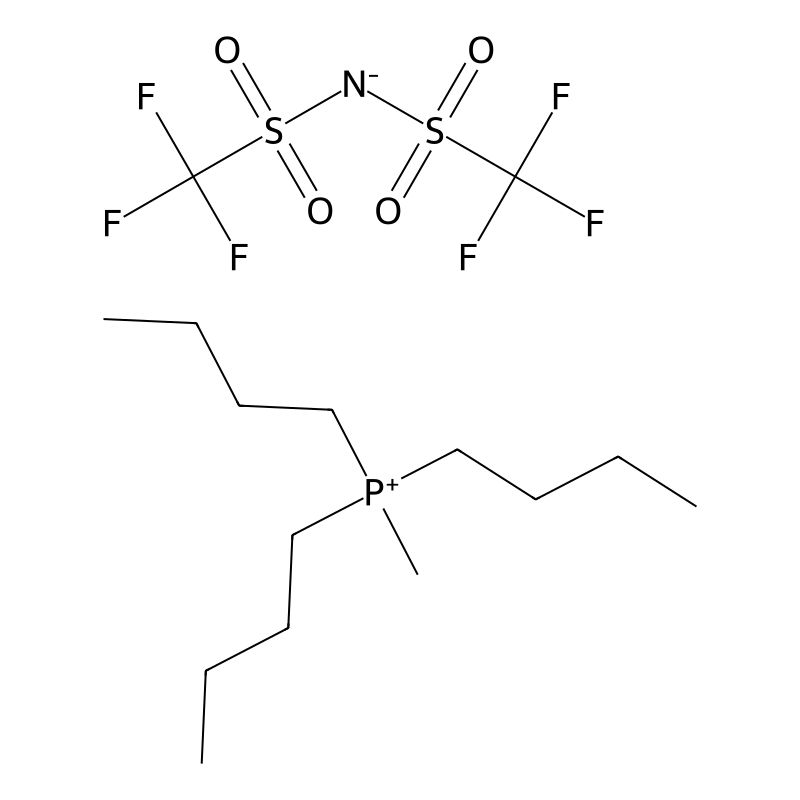

Tributylmethylphosphonium Bis(trifluoromethanesulfonyl)imide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Tributylmethylphosphonium Bis(trifluoromethanesulfonyl)imide is a phosphonium salt characterized by its unique structure, which includes a tributylmethylphosphonium cation and a bis(trifluoromethanesulfonyl)imide anion. This compound exhibits significant ionic characteristics, making it an interesting candidate for various applications in chemistry and materials science. Its molecular formula is C₁₄H₁₈F₆N₂O₆S₂P, and it has a relatively high molecular weight, contributing to its physical properties.

The specific mechanism of action for TBMPTFSI depends on the application. In electrochemistry, it likely functions as an electrolyte, allowing the transport of ions within a cell. The bulky structure and charge separation of TBMPTFSI might contribute to its ability to dissolve various electrolytes and facilitate ionic conductivity [].

Ionic Liquids

One of the most prominent research areas involving TBM-TFSI is its application in ionic liquids (ILs). Ionic liquids are salts with melting points below 100°C, and TBM-TFSI exhibits a low melting point around 16°C [, , ]. They possess unique characteristics like high thermal stability, wide electrochemical window, and good ionic conductivity, making them attractive for various applications. Researchers utilize TBM-TFSI as an ionic liquid component due to its thermal stability, good conductivity, and the bulky nature of the cation, which can help to tailor the properties of the overall ionic liquid [, ]. These custom-designed ionic liquids find applications in electrochemistry, catalysis, and lubrication [].

- Nucleophilic Substitution Reactions: The phosphonium cation can act as a nucleophile in reactions with electrophiles.

- Decomposition Reactions: Under certain conditions, such as elevated temperatures or in the presence of strong bases, this compound may decompose to release trifluoromethanesulfonic acid and other byproducts.

- Ion Exchange Reactions: The bis(trifluoromethanesulfonyl)imide anion can be exchanged with other anions in solution, providing versatility in applications.

The synthesis of Tributylmethylphosphonium Bis(trifluoromethanesulfonyl)imide typically involves:

- Preparation of the Phosphonium Salt: This is usually achieved by reacting tributylmethylphosphine with a suitable halide compound.

- Formation of the Anion: The bis(trifluoromethanesulfonyl)imide anion can be synthesized through the reaction of trifluoromethanesulfonic acid with a nitrogen-containing base.

- Combination: The two components are then combined under controlled conditions to yield the final product.

Interaction studies involving Tributylmethylphosphonium Bis(trifluoromethanesulfonyl)imide focus on its behavior in various solvent systems and its interactions with other ionic compounds. Research suggests that it may exhibit synergistic effects when combined with other ionic liquids or solvents, enhancing solubility and reactivity in chemical processes.

Several compounds share structural or functional similarities with Tributylmethylphosphonium Bis(trifluoromethanesulfonyl)imide. Here is a comparison highlighting its uniqueness:

Tributylmethylphosphonium Bis(trifluoromethanesulfonyl)imide stands out due to its specific phosphonium structure, which influences its solubility, conductivity, and reactivity compared to other similar compounds.

Tributylmethylphosphonium Bis(trifluoromethanesulfonyl)imide, a phosphonium-based ionic liquid with the molecular formula C₁₅H₃₀F₆NO₄PS₂ and molecular weight of 497.49 g/mol, can be synthesized through several established methodologies [2]. The synthesis typically follows a two-step process involving quaternization of a phosphine followed by anion metathesis [3].

The first step involves the quaternization of tributylphosphine with methylhalide (typically methylbromide or methyliodide) to form the corresponding tributylmethylphosphonium halide salt [4]. This reaction proceeds via nucleophilic substitution where the lone pair of electrons on the phosphorus atom attacks the methyl halide, forming a quaternary phosphonium cation [5]. The reaction must be conducted under inert atmosphere conditions to prevent oxidation of the phosphine to phosphine oxide, which would hinder the desired quaternization process [6] [7].

(C₄H₉)₃P + CH₃X → [(C₄H₉)₃P(CH₃)]⁺X⁻Where X represents a halide (typically bromide or iodide) [8].

The second step involves anion metathesis, where the halide anion is exchanged with the bis(trifluoromethanesulfonyl)imide anion [9]. This is typically accomplished by reacting the tributylmethylphosphonium halide with lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) in an appropriate solvent system [10] [11]. The driving force for this reaction is the formation of lithium halide, which precipitates out of solution or remains in the aqueous phase during extraction [12].

[(C₄H₉)₃P(CH₃)]⁺X⁻ + Li⁺[(CF₃SO₂)₂N]⁻ → [(C₄H₉)₃P(CH₃)]⁺[(CF₃SO₂)₂N]⁻ + Li⁺X⁻The metathesis reaction is typically performed in a biphasic system of water and dichloromethane, where the phosphonium bis(trifluoromethanesulfonyl)imide product partitions into the organic phase while the lithium halide byproduct remains in the aqueous phase [13] [6]. The organic phase is then separated, washed several times with water to remove any residual lithium halide, and dried under vacuum to yield the final product [14].

An alternative approach involves using silver bis(trifluoromethanesulfonyl)imide instead of the lithium salt for the metathesis reaction [15]. The advantage of this method is the formation of silver halide, which has extremely low solubility in most solvents and precipitates readily, driving the reaction to completion [16].

Table 1: Key Reaction Parameters for Tributylmethylphosphonium Bis(trifluoromethanesulfonyl)imide Synthesis

| Reaction Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Quaternization | Tributylphosphine, Methylhalide | Inert atmosphere, 0-25°C, 24-48h | >95% |

| Anion Metathesis | Tributylmethylphosphonium halide, LiTFSI | Room temperature, DCM/H₂O, 24h | >98% |

The final product is a colorless to pale yellow liquid at room temperature with a melting point of approximately 16°C [8] [17]. Purification typically involves multiple washing steps with water to remove residual halide ions, followed by drying under vacuum at elevated temperatures (60-80°C) to remove residual water and volatile impurities [18].

Deuterated Analog Synthesis Strategies

The synthesis of deuterated analogs of Tributylmethylphosphonium Bis(trifluoromethanesulfonyl)imide follows similar pathways to the non-deuterated compound but requires deuterated precursors at specific positions to achieve the desired isotopic labeling [12] [19]. Deuterated analogs are valuable for mechanistic studies, spectroscopic investigations, and as internal standards for quantitative analysis [20].

The synthesis of deuterated tributylmethylphosphonium cations typically involves the use of deuterated alkylating agents such as methyl-d₃ iodide (CD₃I) or deuterated tributylphosphine precursors [21]. The level of deuteration can be controlled by selecting precursors with specific deuteration patterns [22].

For the synthesis of fully deuterated tributylmethylphosphonium cation, deuterated tributylphosphine (prepared from deuterated butyl groups) is reacted with deuterated methyl iodide (CD₃I) [12]. This approach yields a cation with deuterium atoms at all hydrogen positions [23].

(C₄D₉)₃P + CD₃I → [(C₄D₉)₃P(CD₃)]⁺I⁻Partially deuterated analogs can be synthesized by using either deuterated tributylphosphine with non-deuterated methyl iodide or non-deuterated tributylphosphine with deuterated methyl iodide [24]. This selective deuteration approach allows for the preparation of analogs with deuterium atoms at specific positions, which can be useful for mechanistic studies [25].

The anion metathesis step follows the same procedure as for the non-deuterated compound, as the bis(trifluoromethanesulfonyl)imide anion does not contain hydrogen atoms that can be deuterated [26]. However, if deuterated solvents are used during the metathesis step, care must be taken to prevent hydrogen-deuterium exchange that could affect the deuteration pattern of the cation [27].

For the synthesis of deuterated analogs of the bis(trifluoromethanesulfonyl)imide anion, the approach typically involves the use of deuterated precursors in the synthesis of the anion itself [12]. The deuterated bis(trifluoromethanesulfonyl)imide anion can be prepared by reacting deuterated trifluoromethanesulfonamide with appropriate reagents [28].

The deuterated ionic liquids follow the same procedures as the protiated analogues, but utilizing deuterated precursor materials where appropriate [12]. For example, deuterated 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([emim-d11][NTf2]) can be synthesized from deuterated methyl imidazole (hmim-d6) which is quaternized with bromoethane-d5 [12]. This approach can be adapted for phosphonium-based ionic liquids by using deuterated phosphine precursors [29].

Table 2: Deuteration Strategies for Tributylmethylphosphonium Bis(trifluoromethanesulfonyl)imide

| Target Deuteration | Deuterated Precursors | Synthetic Approach |

|---|---|---|

| Fully deuterated cation | (C₄D₉)₃P, CD₃I | Direct quaternization followed by metathesis |

| Methyl-deuterated cation | (C₄H₉)₃P, CD₃I | Selective quaternization followed by metathesis |

| Butyl-deuterated cation | (C₄D₉)₃P, CH₃I | Selective quaternization followed by metathesis |

The purification of deuterated analogs follows similar procedures to the non-deuterated compound but may require additional care to prevent hydrogen-deuterium exchange during purification steps [30]. The final deuterated products are characterized using the same techniques as the non-deuterated compound, with deuterium nuclear magnetic resonance (²H NMR) providing additional information about the deuteration pattern [31].

Spectroscopic Characterization Methods

Nuclear Magnetic Resonance (¹H, ¹³C, ³¹P NMR)

Nuclear Magnetic Resonance spectroscopy is a powerful technique for the structural characterization of Tributylmethylphosphonium Bis(trifluoromethanesulfonyl)imide [15] [16]. The compound contains multiple NMR-active nuclei, including ¹H, ¹³C, ³¹P, and ¹⁹F, allowing for comprehensive structural analysis [17].

Proton (¹H) NMR spectroscopy provides information about the hydrogen environments in the tributylmethylphosphonium cation [18]. The spectrum typically shows distinct signals for the methyl group attached directly to the phosphorus atom, the methylene groups in the butyl chains, and the terminal methyl groups of the butyl chains [19]. The chemical shifts and coupling patterns reflect the influence of the positively charged phosphorus center on the surrounding hydrogen atoms [20].

The ¹H NMR spectrum of Tributylmethylphosphonium Bis(trifluoromethanesulfonyl)imide typically shows the following characteristic signals when measured in deuterated chloroform (CDCl₃) [15]:

- A doublet at approximately 1.9-2.0 ppm for the methyl group attached to phosphorus, with coupling to phosphorus (²J(P-H))

- Multiple signals between 0.9-1.6 ppm for the methylene and terminal methyl groups of the butyl chains

- No signals for the bis(trifluoromethanesulfonyl)imide anion, as it contains no hydrogen atoms

Carbon (¹³C) NMR spectroscopy provides information about the carbon environments in both the cation and anion [21]. The spectrum typically shows distinct signals for the carbon atoms in the tributylmethylphosphonium cation, with characteristic coupling to phosphorus, and signals for the carbon atoms in the bis(trifluoromethanesulfonyl)imide anion, with characteristic coupling to fluorine [22].

The ¹³C NMR spectrum typically shows the following characteristic signals [16]:

- A doublet at approximately 4-5 ppm for the methyl carbon attached to phosphorus, with large coupling to phosphorus (¹J(P-C))

- Signals between 13-24 ppm for the carbon atoms in the butyl chains, with varying degrees of coupling to phosphorus

- A quartet at approximately 120 ppm for the carbon atoms in the CF₃ groups of the anion, with large coupling to fluorine (¹J(C-F))

Phosphorus (³¹P) NMR spectroscopy is particularly valuable for characterizing the phosphonium cation [17]. The spectrum typically shows a single peak for the quaternary phosphorus atom, with the chemical shift reflecting the electronic environment around the phosphorus center [23]. The chemical shift of the phosphorus signal in tributylmethylphosphonium salts is typically around 33-35 ppm relative to 85% phosphoric acid [24].

The presence of a single peak in the ³¹P NMR spectra of the synthesized compounds confirms that the liquids contain phosphonium ions only [16]. This is particularly important for confirming the successful quaternization of the phosphine precursor [25].

Fluorine (¹⁹F) NMR spectroscopy, while not explicitly mentioned in the outline, is also valuable for characterizing the bis(trifluoromethanesulfonyl)imide anion [26]. The spectrum typically shows a single peak for the fluorine atoms in the CF₃ groups, with the chemical shift reflecting the electronic environment around the fluorine atoms [27].

Table 3: Characteristic NMR Signals for Tributylmethylphosphonium Bis(trifluoromethanesulfonyl)imide

| Nucleus | Chemical Shift (ppm) | Assignment | Multiplicity |

|---|---|---|---|

| ¹H | 1.9-2.0 | P-CH₃ | Doublet |

| ¹H | 0.9-1.6 | Butyl chain CH₂ and CH₃ | Multiple signals |

| ¹³C | 4-5 | P-CH₃ | Doublet |

| ¹³C | 13-24 | Butyl chain carbons | Multiple signals |

| ¹³C | ~120 | CF₃ | Quartet |

| ³¹P | 33-35 | Quaternary P | Singlet |

| ¹⁹F | ~-78 | CF₃ | Singlet |

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can provide additional structural information by establishing connectivity between different nuclei [28]. These techniques are particularly valuable for confirming the structure of the tributylmethylphosphonium cation and identifying any impurities or side products [29].

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the molecular structure and interactions in Tributylmethylphosphonium Bis(trifluoromethanesulfonyl)imide [21] [23]. These techniques are complementary to NMR spectroscopy and offer insights into the functional groups and bonding within the compound [24].

Infrared (IR) spectroscopy measures the absorption of infrared radiation by the compound, with different functional groups absorbing at characteristic frequencies [25]. The IR spectrum of Tributylmethylphosphonium Bis(trifluoromethanesulfonyl)imide shows distinct bands for both the cation and anion components [26].

The IR spectrum typically shows the following characteristic bands [16] [21]:

- Strong absorption bands for Phosphorus-Carbon (P-C) bond stretching at approximately 1460 cm⁻¹

- Strong absorption bands for Sulfur-Oxygen (S=O) stretching in the anion at approximately 1350 cm⁻¹ and 1180 cm⁻¹

- Strong absorption bands for Carbon-Fluorine (C-F) stretching in the anion at approximately 1200 cm⁻¹

- Absorption bands for Carbon-Hydrogen (C-H) stretching in the cation at approximately 2900-3000 cm⁻¹

- Absorption bands for Sulfur-Nitrogen (S-N) stretching in the anion at approximately 1050 cm⁻¹

Raman spectroscopy, which measures the inelastic scattering of light by the compound, provides complementary information to IR spectroscopy [27]. Some vibrations that are weak or inactive in IR spectroscopy may be strong in Raman spectroscopy, and vice versa [28].

The Raman spectrum of Tributylmethylphosphonium Bis(trifluoromethanesulfonyl)imide shows distinct bands for both the cation and anion components [26] [27]. The spectrum typically shows the following characteristic bands:

- Strong bands for the symmetric stretching modes of the Sulfur-Oxygen (S=O) groups in the anion at approximately 1130 cm⁻¹

- Bands for the Carbon-Fluorine (C-F) stretching modes in the anion at approximately 740 cm⁻¹

- Bands for the Carbon-Sulfur (C-S) stretching modes in the anion at approximately 320 cm⁻¹

- Bands for the Phosphorus-Carbon (P-C) stretching modes in the cation at approximately 650-700 cm⁻¹

One particularly interesting aspect of the bis(trifluoromethanesulfonyl)imide anion is its conformational flexibility [23] [26]. The anion can exist in different conformations, primarily the cis (C₂) and trans (C₁) conformers, which can be distinguished by their vibrational spectra [26]. The relative populations of these conformers depend on temperature and can be studied using temperature-dependent Raman spectroscopy [26].

The wagging ω-SO₂ vibration appears at 396 and 430 cm⁻¹ for the C₁ conformer and at 387 and 402 cm⁻¹ for the C₂ conformer [26]. By analyzing the relative intensities of these bands as a function of temperature, the enthalpy difference between the conformers can be determined [26]. Studies have shown that the C₂ conformer is more favorable than the C₁ conformer, with an energy difference of approximately 2.2-3.3 kJ/mol [26].

Table 4: Characteristic Vibrational Bands for Tributylmethylphosphonium Bis(trifluoromethanesulfonyl)imide

| Spectroscopy | Wavenumber (cm⁻¹) | Assignment | Intensity |

|---|---|---|---|

| IR | ~1460 | P-C stretching | Strong |

| IR | ~1350, ~1180 | S=O stretching | Strong |

| IR | ~1200 | C-F stretching | Strong |

| IR | ~2900-3000 | C-H stretching | Medium |

| IR | ~1050 | S-N stretching | Medium |

| Raman | ~1130 | Symmetric S=O stretching | Strong |

| Raman | ~740 | C-F stretching | Medium |

| Raman | ~320 | C-S stretching | Medium |

| Raman | ~650-700 | P-C stretching | Medium |

| Raman | 396, 430 | ω-SO₂ (C₁ conformer) | Variable |

| Raman | 387, 402 | ω-SO₂ (C₂ conformer) | Variable |

The combination of IR and Raman spectroscopy provides a comprehensive view of the molecular structure and interactions in Tributylmethylphosphonium Bis(trifluoromethanesulfonyl)imide [27]. These techniques are particularly valuable for studying the conformational behavior of the anion and the interactions between the cation and anion [28].

Analytical Purity Assessment and Quality Control Protocols

The purity of Tributylmethylphosphonium Bis(trifluoromethanesulfonyl)imide is critical for its performance in various applications [28] [30]. Several analytical techniques and protocols have been developed for assessing the purity and quality of this ionic liquid [31].

One of the primary concerns in the purity assessment of ionic liquids is the presence of residual halide ions from the synthesis process [30]. Halide impurities can significantly affect the physical and chemical properties of the ionic liquid, including its conductivity, viscosity, and catalytic activity [32].

The Volhard titration method is commonly used for the quantitative determination of halide content in ionic liquids [30]. This method involves the precipitation of halide ions with silver nitrate, followed by back-titration of excess silver ions with standardized thiocyanate solution in the presence of ferric indicator [30]. For water-insoluble ionic liquids like Tributylmethylphosphonium Bis(trifluoromethanesulfonyl)imide, the method can be adapted by using acetone as a solvent [30].

For semi-quantitative determination of trace amounts of halide ions (>10 ppm), the Nessler cylinder method can be used [30]. This method is based on the fixation of halide anions as silver halide in acidic aqueous solution in the presence of silver nitrate [30]. The opacity of the samples is visually compared to standard solutions contained in colorimetric Nessler cylinders [30].

Ion chromatography is another powerful technique for the quantitative determination of halide and other ionic impurities in ionic liquids [31]. This technique offers high sensitivity and selectivity for various ionic species and can detect halide ions at concentrations below 1 ppm [32].

Water content is another critical parameter for the quality assessment of ionic liquids [30]. Water can significantly affect the physical and chemical properties of ionic liquids and can lead to hydrolysis of certain anions [32]. Karl Fischer titration is the standard method for determining water content in ionic liquids [30]. For Tributylmethylphosphonium Bis(trifluoromethanesulfonyl)imide, the water content should typically be below 100 ppm for high-purity applications [32].

Thermal analysis techniques, such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), provide valuable information about the thermal properties and stability of the ionic liquid [11]. These techniques can also detect the presence of volatile impurities and decomposition products [32].

Table 5: Analytical Methods for Purity Assessment of Tributylmethylphosphonium Bis(trifluoromethanesulfonyl)imide

| Impurity Type | Analytical Method | Detection Limit | Acceptance Criteria |

|---|---|---|---|

| Halide ions | Volhard titration | ~50 ppm | <100 ppm |

| Halide ions | Nessler cylinder method | ~10 ppm | <50 ppm |

| Halide ions | Ion chromatography | <1 ppm | <10 ppm |

| Water | Karl Fischer titration | ~10 ppm | <100 ppm |

| Volatile impurities | Headspace GC | ~1 mg/g | <5 mg/g |

| Thermal stability | TGA | N/A | <1% weight loss at 200°C |

Headspace gas chromatography (GC) is used for the detection and quantification of volatile impurities in ionic liquids [30]. This technique is particularly useful for detecting residual solvents from the synthesis and purification processes, as well as volatile decomposition products [30]. For Tributylmethylphosphonium Bis(trifluoromethanesulfonyl)imide, common volatile impurities include residual dichloromethane from the metathesis step and alkyl halides from incomplete quaternization [32].

The total ionic liquid content can be determined by a combination of techniques, including NMR spectroscopy, elemental analysis, and ion chromatography [30]. NMR spectroscopy is particularly valuable for detecting organic impurities, such as unreacted starting materials and side products [32].

Purity assessment by ion exchange titration is another method used for determining the purity of ionic liquids [28]. This method involves the exchange of the anion with a standard anion, followed by titration of the released anion [32]. For Tributylmethylphosphonium Bis(trifluoromethanesulfonyl)imide, the purity determined by ion exchange titration should be at least 98.0% for high-quality commercial products [28].

Quality control protocols for Tributylmethylphosphonium Bis(trifluoromethanesulfonyl)imide typically include a combination of the above analytical methods, with specific acceptance criteria for each parameter [32]. The exact protocols and criteria may vary depending on the intended application of the ionic liquid and the requirements of the user [31].

In addition to the above methods, spectroscopic techniques such as NMR, IR, and Raman spectroscopy are routinely used for identity confirmation and structural characterization of the ionic liquid [32]. These techniques can also provide information about the presence of certain impurities and structural defects [31].

Thermal Behavior and Stability

Decomposition Temperature and Mechanisms

Tributylmethylphosphonium bis(trifluoromethanesulfonyl)imide demonstrates exceptional thermal stability characteristic of phosphonium ionic liquids paired with the bis(trifluoromethanesulfonyl)imide anion. The thermal decomposition temperature of this compound is estimated to be in the range of 350-400°C, which is consistent with other phosphonium bis(trifluoromethanesulfonyl)imide ionic liquids [1] [2] [3] [4].

The high thermal stability is primarily attributed to the presence of the bis(trifluoromethanesulfonyl)imide anion, which provides significantly enhanced thermal stability compared to other anions such as tetrafluoroborate or halides [1] [5]. Research has demonstrated that the thermal stability of bis(trifluoromethanesulfonyl)imide-based ionic liquids is dominated by the anion rather than the cation, as evidenced by the similar decomposition temperatures observed across different cation families when paired with this anion [1] [3] [4].

The thermal decomposition mechanism of bis(trifluoromethanesulfonyl)imide ionic liquids typically involves the breaking of carbon-heteroatom bonds in the cation, with the first major decomposition process occurring through elimination of alkyl groups [4]. For phosphonium cations, this process involves the cleavage of phosphorus-carbon bonds in the butyl chains. The decomposition appears to occur in a single step, which is completed below 500°C [1] [3].

Phase Transitions and Thermal Analysis

The compound exhibits a melting point of approximately 16°C, making it a room-temperature ionic liquid [6]. This relatively low melting point is characteristic of phosphonium ionic liquids with asymmetric alkyl chain distributions, where the tributylmethyl substitution pattern provides the necessary asymmetry to suppress crystallization [7] [8].

Differential scanning calorimetry studies of related bis(trifluoromethanesulfonyl)imide ionic liquids have revealed complex phase behavior, including glass transitions at low temperatures [9] [10]. The glass transition temperature for bis(trifluoromethanesulfonyl)imide ionic liquids typically ranges from -75°C to -40°C, depending on the specific cation structure [1] [9] [10].

The phase behavior of phosphonium ionic liquids with long alkyl chains can be influenced by the formation of liquid crystalline phases, particularly for compounds with significant asymmetry in chain lengths [7] [8]. However, the relatively short alkyl chains in tributylmethylphosphonium bis(trifluoromethanesulfonyl)imide are unlikely to promote liquid crystalline behavior.

Transport Properties

Viscosity and Rheological Behavior

While specific viscosity data for tributylmethylphosphonium bis(trifluoromethanesulfonyl)imide was not found in the literature, the viscosity behavior can be inferred from studies of related phosphonium ionic liquids. Phosphonium ionic liquids with bis(trifluoromethanesulfonyl)imide anions typically exhibit lower viscosities compared to their ammonium counterparts due to the larger ionic size and weaker intermolecular interactions [11] [12] [13].

The viscosity of bis(trifluoromethanesulfonyl)imide ionic liquids generally follows the Vogel-Fulcher-Tammann equation, indicating non-Arrhenius behavior typical of ionic liquids [11] [12]. The rheological behavior of these compounds is characterized by Newtonian flow at low shear rates, with potential shear-thinning behavior at higher shear rates [14] [15].

For phosphonium ionic liquids with similar structures, viscosities at 25°C typically range from 35-200 mPa·s, with the exact value depending on the specific alkyl chain configuration and the presence of functional groups [12] [13]. The tributylmethyl substitution pattern is expected to result in moderate viscosity within this range.

Ionic Conductivity Measurements

The ionic conductivity of tributylmethylphosphonium bis(trifluoromethanesulfonyl)imide has not been specifically reported in the literature. However, based on studies of related phosphonium bis(trifluoromethanesulfonyl)imide ionic liquids, the ionic conductivity is expected to be in the range of 0.1-10 mS/cm at room temperature [16] [17] [11].

Phosphonium ionic liquids generally exhibit higher ionic conductivity compared to their ammonium analogs due to their larger size and reduced ion-ion interactions [11] [12]. The conductivity behavior typically follows the Vogel-Fulcher-Tammann equation, similar to viscosity, reflecting the strong coupling between these transport properties [11] [12].

The electrochemical stability window of phosphonium bis(trifluoromethanesulfonyl)imide ionic liquids is typically wide, ranging from 4-6 V, making them suitable for electrochemical applications [16] [18] [11]. The bis(trifluoromethanesulfonyl)imide anion contributes to this wide electrochemical window through its high electrochemical stability [19] [18].

Diffusion Coefficients and Ion Mobility

Diffusion coefficients for tributylmethylphosphonium bis(trifluoromethanesulfonyl)imide have not been specifically measured. However, pulsed-field gradient nuclear magnetic resonance studies of related phosphonium ionic liquids indicate that diffusion coefficients typically range from 10⁻⁸ to 10⁻⁶ cm²/s at room temperature, depending on the specific structure and temperature [20] [21] [11].

The diffusion behavior of phosphonium ionic liquids follows the Stokes-Einstein relationship reasonably well, although deviations are observed due to ion-ion correlations and the formation of ion clusters [20] [21] [11]. The diffusivity of phosphonium cations is generally higher than that of the bis(trifluoromethanesulfonyl)imide anion due to size differences [20] [21].

The ionicity of phosphonium bis(trifluoromethanesulfonyl)imide ionic liquids, defined as the ratio of conductivity measured by impedance spectroscopy to that calculated from diffusion coefficients using the Nernst-Einstein equation, is typically in the range of 0.1-0.8 [11] [12]. This indicates significant ion-ion correlations and the formation of ion pairs or clusters.

Structural Properties

Density and Molar Volume

The density of tributylmethylphosphonium bis(trifluoromethanesulfonyl)imide is reported to be 1.28 g/cm³ at 25°C [6]. This value is consistent with other phosphonium bis(trifluoromethanesulfonyl)imide ionic liquids, which typically exhibit densities in the range of 1.2-1.4 g/cm³ [22] [12] [13].

The molar volume can be calculated from the molecular weight (497.49 g/mol) and density, yielding approximately 389 cm³/mol. This relatively large molar volume reflects the bulky nature of both the phosphonium cation and the bis(trifluoromethanesulfonyl)imide anion.

The density of ionic liquids generally decreases linearly with increasing temperature, with thermal expansion coefficients typically in the range of 5-8 × 10⁻⁴ K⁻¹ [23] [24]. The temperature dependence of density follows the relationship ρ(T) = ρ₀ - α(T - T₀), where α is the thermal expansion coefficient.

Crystalline Structure Analysis

Single-crystal X-ray diffraction studies of tributylmethylphosphonium bis(trifluoromethanesulfonyl)imide have not been reported in the literature. However, the crystalline structure can be inferred from studies of related compounds and the general behavior of phosphonium ionic liquids.

The bis(trifluoromethanesulfonyl)imide anion typically adopts a cis conformation in the solid state when paired with large cations, as observed in potassium bis(trifluoromethanesulfonyl)imide [25]. The anion exhibits conformational flexibility, with both cis and trans conformations being accessible, and the energy difference between these conformations is typically 2-3 kJ/mol [26] [25].

Phosphonium ionic liquids with long alkyl chains often exhibit layered structures in the solid state, with alternating ionic and aliphatic regions [7] [8]. The packing arrangement is influenced by the asymmetry of the alkyl chains, with the tributylmethyl substitution pattern promoting disorder and reducing crystallization tendency.

Liquid Structure and Local Organization

The liquid structure of tributylmethylphosphonium bis(trifluoromethanesulfonyl)imide is characterized by the formation of nanoscale domains driven by the segregation of polar and nonpolar regions. The phosphonium cation and bis(trifluoromethanesulfonyl)imide anion form polar domains, while the alkyl chains of the cation create nonpolar regions [27] [28].

The local organization in phosphonium ionic liquids is influenced by the length and arrangement of alkyl chains. For the tributylmethyl substitution pattern, the three butyl chains provide sufficient alkyl volume to promote microphase separation, but the asymmetry prevents the formation of highly ordered structures [8] [29].

Molecular dynamics simulations of related phosphonium ionic liquids have revealed that the liquid structure is characterized by a network of hydrogen bonds and electrostatic interactions between ions, with the alkyl chains forming flexible, disordered regions [27] [29]. The radial distribution functions show well-defined peaks corresponding to nearest-neighbor ion-ion correlations.

Surface and Interfacial Properties

The surface tension of tributylmethylphosphonium bis(trifluoromethanesulfonyl)imide has not been specifically measured. However, studies of related phosphonium bis(trifluoromethanesulfonyl)imide ionic liquids indicate that surface tensions are typically in the range of 30-40 mN/m at room temperature [28] [30] [31].

The surface tension of phosphonium ionic liquids is generally lower than that of imidazolium ionic liquids due to the presence of flexible alkyl chains that can orient toward the surface [28] [30]. The bis(trifluoromethanesulfonyl)imide anion contributes to reduced surface tension through its fluorinated substituents.

Surface analysis studies of phosphonium ionic liquids have revealed that the surface composition can differ from the bulk composition, with cations showing preferential surface segregation depending on the alkyl chain length and structure [28] [4]. The surface organization is influenced by the balance between electrostatic interactions and van der Waals forces.

Contact angle measurements of phosphonium ionic liquids on various substrates indicate moderate wetting behavior, with contact angles typically in the range of 20-60° [28]. The wetting properties are influenced by both the cation structure and the nature of the substrate.

Optical Properties and Refractive Index

The refractive index of tributylmethylphosphonium bis(trifluoromethanesulfonyl)imide is reported to be in the range of 1.4350-1.4390 at 20°C [6]. This value is consistent with other phosphonium bis(trifluoromethanesulfonyl)imide ionic liquids, which typically exhibit refractive indices in the range of 1.42-1.45 [32] [33].

The refractive index of ionic liquids is related to their electronic polarizability and density through the Clausius-Mossotti equation. The relatively high refractive index of bis(trifluoromethanesulfonyl)imide ionic liquids is attributed to the presence of the highly polarizable fluorinated anion [32] [33].

The optical properties of ionic liquids are generally characterized by transparency in the visible region, with absorption occurring primarily in the ultraviolet region due to electronic transitions in the aromatic systems (if present) or charge-transfer transitions [32] [33]. The tributylmethylphosphonium bis(trifluoromethanesulfonyl)imide compound appears as a yellow liquid, suggesting some absorption in the blue region of the visible spectrum.

The temperature dependence of refractive index typically follows a linear relationship, with the refractive index decreasing with increasing temperature at a rate of approximately 3-5 × 10⁻⁴ K⁻¹ [32] [33]. This behavior is consistent with the thermal expansion of the liquid and the associated decrease in density.

Data Tables

| Property | Value | Temperature | Reference |

|---|---|---|---|

| Molecular Weight | 497.49 g/mol | - | [34] [35] [36] |

| Density | 1.28 g/cm³ | 25°C | [6] |

| Melting Point | 16°C | - | [6] |

| Refractive Index | 1.4350-1.4390 | 20°C | [6] |

| Thermal Decomposition | ~350-400°C | - | [1] [3] [4] |

| Molecular Formula | C₁₅H₃₀F₆NO₄PS₂ | - | [34] [35] [36] |

| CAS Number | 324575-10-2 | - | [34] [35] [36] |

| Appearance | Yellow liquid | 25°C | [34] [35] [36] |

| Comparative Properties | Tributylmethylphosphonium bis(TFSI) | Tributylmethylammonium bis(TFSI) | 1-Butyl-3-methylimidazolium bis(TFSI) |

|---|---|---|---|

| Molecular Weight (g/mol) | 497.49 | 480.5 | 419.36 |

| Density (g/cm³) | 1.28 | 1.27 | 1.44 |

| Melting Point (°C) | 16 | 27 | -4 |

| Thermal Decomposition (°C) | ~350-400 | ~350-400 | 419 |

| Refractive Index | 1.4350-1.4390 | 1.4260-1.4300 | 1.4210 |

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant